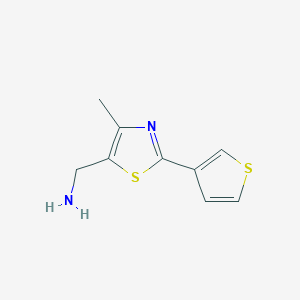

2-(5-甲基-1,3-噻唑-2-基)乙基甲胺

描述

Thiazoles are a class of organic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Synthesis Analysis

Thiazole derivatives can be synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazole derivatives have shown a wide range of bioactivities, including antibacterial, anticancer, antifungal, anti-inflammatory, and anthelmintic activities . They can be synthesized via a modified Mannich reaction of benzaldehyde, ammonia, and naphthalen-2-ols .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

科学研究应用

农用化学品应用

噻唑及其衍生物在农用化学品领域具有广泛的应用 . 它们用于合成各种杀虫剂和除草剂,有助于保护作物免受害虫和疾病的侵害。

工业应用

在工业领域,噻唑衍生物用于生产感光剂 . 这些化合物增强了感光胶片的敏感度,提高了图像质量。

制药应用

噻唑具有重要的药理和生物活性。 它们存在于许多有效的生物活性化合物中,例如抗菌剂(磺胺唑)、抗逆转录病毒剂(利托那韦)、抗真菌剂(阿巴芬净)、抗癌剂(噻唑呋喃)、抗糖尿病、抗炎、抗阿尔茨海默病、降压、抗氧化和保肝药物 .

天然产物的合成

含有噻唑基团的化合物是多种天然产物中突出的结构特征,例如维生素 B 和青霉素 . 它们在这些必需化合物的合成中起着至关重要的作用。

抗真菌活性

一些噻唑衍生物显示出有希望的抗真菌活性。 例如,合成了一系列 5-(2-取代-1,3-噻唑-5-基)-2-烷氧基苯甲酰胺和 5-(2-N-(取代芳基)-1,3-噻唑-5-基)-2-烷氧基苯甲酰胺,并筛选了它们的抗真菌活性 .

光敏剂和染料

噻唑衍生物用于光敏剂和染料领域 . 它们有助于纺织品和其他材料的着色,并通过提高光吸收能力来提高太阳能电池的效率。

催化剂

噻唑类化合物也用作各种化学反应的催化剂 . 它们加速了反应速率,使生产过程更加高效。

抗肿瘤和细胞毒活性

噻唑衍生物在癌症治疗方面显示出潜力。 它们表现出抗肿瘤和细胞毒活性,使它们成为开发新型抗癌药物的有希望的候选药物 .

作用机制

Target of Action

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine is a derivative of thiazole, a heterocyclic compound. Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors in the body . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives can influence various biochemical pathways. They may activate or inhibit enzymes, stimulate or block receptors, and have other effects on the body’s physiological systems

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

安全和危害

未来方向

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

生化分析

Biochemical Properties

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides . The nature of these interactions often involves the binding of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

The effects of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine can alter cellular metabolism by impacting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as proteins and nucleic acids . This binding can lead to changes in the conformation and activity of these biomolecules, resulting in altered cellular functions . Additionally, Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine can inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activities .

属性

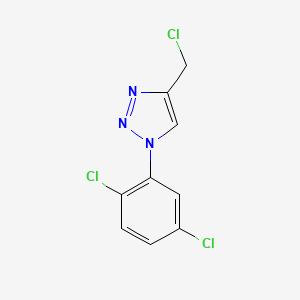

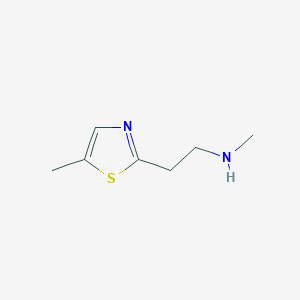

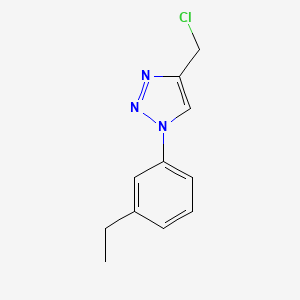

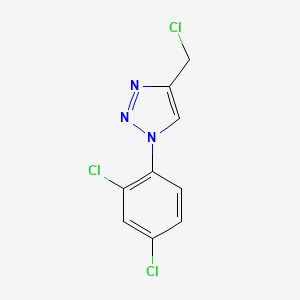

IUPAC Name |

N-methyl-2-(5-methyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-6-5-9-7(10-6)3-4-8-2/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBYVCQMSSUWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)

![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467460.png)

![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)

![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)

![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)

![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)

![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)